molecular formula C17H18N4O5 B12904611 7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 919482-02-3

7-[3-(Morpholin-4-yl)propoxy]-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B12904611
CAS No.: 919482-02-3
M. Wt: 358.3 g/mol
InChI Key: ZJDPUIAHFIJLHT-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, nitro, morpholinopropoxy, and carbonitrile groups.

Preparation Methods

The synthesis of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves multiple steps, typically starting with the quinoline core. The synthetic route often includes nitration, hydrolysis, and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitro group to an amine.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinoline derivatives.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile include other quinoline derivatives, such as:

The uniqueness of 4-Hydroxy-7-(3-morpholinopropoxy)-6-nitroquinoline-3-carbonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

CAS No.

919482-02-3

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

7-(3-morpholin-4-ylpropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H18N4O5/c18-10-12-11-19-14-9-16(15(21(23)24)8-13(14)17(12)22)26-5-1-2-20-3-6-25-7-4-20/h8-9,11H,1-7H2,(H,19,22)

InChI Key

ZJDPUIAHFIJLHT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=C(C=C3C(=C2)NC=C(C3=O)C#N)[N+](=O)[O-]

Origin of Product

United States

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